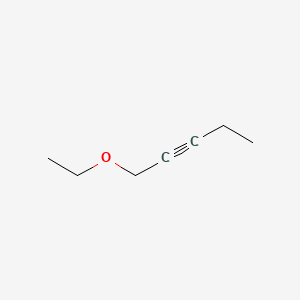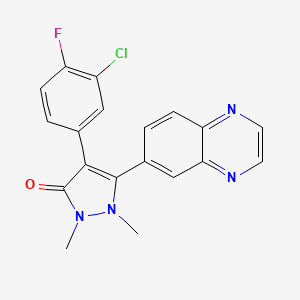
(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic molecule It consists of two distinct parts: a cyclohexane derivative with an aminomethyl group and a butanedioic acid derivative with dibenzoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine involves several steps. One common method starts with the cyclohexane derivative, which undergoes a series of reactions to introduce the aminomethyl group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions.
The synthesis of (2R,3R)-2,3-dibenzoyloxybutanedioic acid involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactors can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the dibenzoyloxy groups to hydroxyl groups, resulting in the formation of butanediol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Hydroxyl derivatives, butanediol derivatives
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
In biological research, the compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the dibenzoyloxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dibenzoyloxybutanedioic acid
- (1R,3S)-3-(Hydroxymethyl)-3,5,5-trimethylcyclohexan-1-amine
- (2R,3R)-2,3-dihydroxybutanedioic acid
Uniqueness
The unique combination of the cyclohexane derivative and the butanedioic acid derivative in this compound provides a distinct set of chemical and biological properties. The presence of both aminomethyl and dibenzoyloxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
918963-28-7 |
|---|---|
Fórmula molecular |
C28H36N2O8 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;(2R,3R)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C10H22N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-9(2)4-8(12)5-10(3,6-9)7-11/h1-10,13-14H,(H,19,20)(H,21,22);8H,4-7,11-12H2,1-3H3/t13-,14-;8-,10-/m11/s1 |
Clave InChI |
RLBZDNSMMNKGJB-CWPSWZSLSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES isomérico |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC1(CC(CC(C1)(C)CN)N)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(+)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1628395.png)
![2-Diazonio-4-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-1-olate](/img/structure/B1628396.png)








![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)

![2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)
